
3-(Butylamino)-4-ethoxy-3-cyclobutene-1,2-dione
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the butylamino group could participate in acid-base reactions, and the cyclobutene ring might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Bioisostere Construction
The 3,4-diamino-3-cyclobutene-1,2-dione group, closely related to 3-(Butylamino)-4-ethoxy-3-cyclobutene-1,2-dione, has been used as an α-amino carboxylic acid bioisostere. This application is significant in developing NMDA antagonists with potential as neuroprotectants. The methodology developed for this purpose allowed access to amino acids like glycine and GABA substituted with the 3-hydroxy-3-cyclobutene-1,2-dione group, demonstrating its utility in constructing bioisosteres in angiotensin-II antagonists (Kinney, 1996).
Synthesis and Reactivity
3-(Tri-n-butylstannyl)-3-cyclobutene-1,2-diones are used in palladium/copper-cocatalyzed cross-coupling with acyl halides and in palladium-catalyzed carbonylative cross-coupling with aryl/heteroaryl iodides. The derivatives thus obtained, including 3-acyl-3-cyclobutenediones, extend the potential of cyclobutenedione-based synthetic organic methodologies (Liebeskind, Yu, & Fengl, 1993).
Novel Compounds and Strong Acids
4,4'-Bi(cyclobutene-1,2-diones), derived from squaric acid and termed bisquaryls, have been synthesized. This novel parent bisquaric acid is identified as a very strong BrOnsted acid, fully ionizing on dissolution. This highlights its potential in developing strong acid systems (Liebeskind, Yu, Yu, Wang, & Hagen, 1993).
Versatile Starting Materials for Synthesis
3-Ethenyl-4-methoxycyclobutene-1,2-dione, a compound similar in structure to this compound, undergoes facile 1,6-addition of both carbon and non-carbon nucleophiles to the 3-alkenyl group. This makes it a versatile starting material for the synthesis of various substituted cyclobutenediones, leading to a variety of other ring systems (Xu, Yerxa, Sullivan, & Moore, 1991).
Neurochemical Binding Site Assays
In exploring neurochemically interesting molecules, derivatives of squaric acid, such as 3-amino-4-hydroxy-3-cyclobutene-1,2-dione, have been synthesized and tested. These analogues showed high affinity as displacers in various neurochemical binding site assays, demonstrating their potential in neurochemical studies (Chan, Roon, Koerner, Taylor, & Honek, 1995).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(butylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-11-7-8(12)9(13)10(7)14-4-2/h11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUBBVMEUMOLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)C1=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



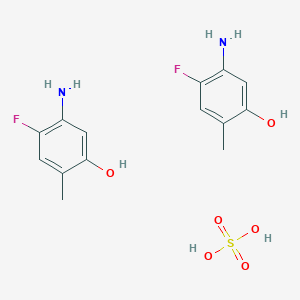
![Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]](/img/structure/B3244704.png)
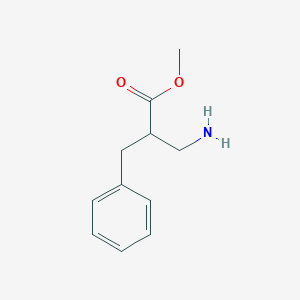
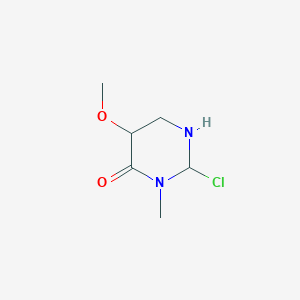
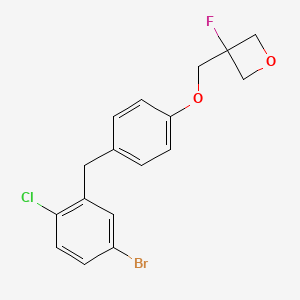

![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)
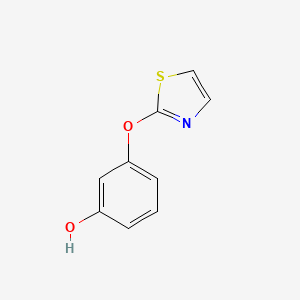
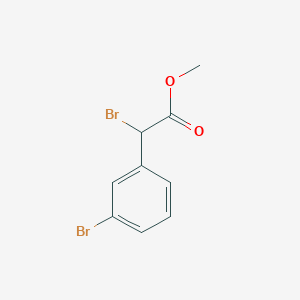




![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)